Alprostadil

描述

What is Prostaglandin E1 (PGE1) ?

Prostaglandin E1 (PGE1) is an endocrine hormone synthesized from dihomo-glin acid (DGLA) through the actions of the enzyme prostaglandin synthase. It acts as a vasodilator and activates adenylatecyclase. It is found in most human semen and is an effective platelet aggregation inhibitor.

Uses of Prostaglandin E1 (PGE1)

Prostaglandin E1 (PGE1) infusions are efficient in the treatment of limb ischemia as well as peripheral vascular diseases. It is unstable and hydrolyzed into PGA1 in the lung. Nanoparticles encapsulation of Prostaglandin E1 (PGE1) is crucial to ensure its distribution to the site of vascular injury. It induces vasodilator effects in the retinal vein and retinal artery in central retinal artery obstruction (CRAO). Prostaglandin E1 (PGE1) and its synthetic counterpart misoprostol work with the E-prostanoid receptor 4 (EP4), which triggers protection against chronic myelogenous lymphoma (CML).

Prostaglandin E1 (PGE1) may be utilized as a vasodilator to study the causes of peripheral vascular diseases.

The pharmacology of Prostaglandin E1 (PGE1)

The pharmacology of Prostaglandin E1 (PGE1) includes vasodilation, hypotension, and anti-platelet activities. The IC50 of Prostaglandin E1 (PGE1) for the inhibition of ADP-induced human platelet aggregation is 40 nM.2,3 The vasorelaxant and anti-hypertensive effects of PGE1 are used to treat male erectile dysfunction and to provide emergency vasodilation of the patent ductus arteriosus in infants whose cardiac anomalies require pulmonary shunting for survival. In human males, the intracavernosal effective dose range for Prostaglandin E1 (PGE1) is 2 to 80 µg, and the transurethral content is 125 to 1,000 µg.

Structure

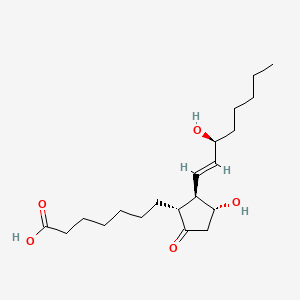

2D Structure

属性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-DWKJAMRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022578 | |

| Record name | Alprostadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

745-65-3 | |

| Record name | Prostaglandin E1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alprostadil [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprostadil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprostadil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprostadil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPROSTADIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115-116 °C, 115 - 116 °C | |

| Record name | Alprostadil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Alprostadil in Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the smooth muscle relaxant effects of Alprostadil (Prostaglandin E1). The content herein details the primary signaling cascades, presents quantitative data from key studies, outlines relevant experimental protocols, and includes visualizations of the involved pathways and workflows to facilitate a deeper understanding for research and development purposes.

Core Mechanism: The cAMP-Dependent Signaling Cascade

The principal mechanism by which this compound induces smooth muscle relaxation is through the activation of a G-protein coupled receptor (GPCR) signaling pathway, which culminates in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[1][2][3]. This cascade can be delineated into several critical steps:

1.1. Receptor Binding: this compound, a synthetic form of Prostaglandin E1 (PGE1), initiates its action by binding to specific Prostaglandin E (EP) receptors on the surface of smooth muscle cells[1][3]. The relaxant effects are predominantly mediated by the EP2 and EP4 receptor subtypes, which are coupled to the stimulatory G-protein (Gs)[1].

1.2. G-Protein Activation: Upon ligand binding, the EP receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This process involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein (Gαs)[1].

1.3. Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and interacts with adenylyl cyclase, a membrane-bound enzyme, stimulating its catalytic activity[1][2].

1.4. cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger, cAMP[1][2].

1.5. Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits[1].

1.6. Induction of Smooth Muscle Relaxation: The active PKA catalytic subunits phosphorylate several downstream target proteins, leading to a coordinated series of events that decrease cytosolic calcium concentration ([Ca2+]i) and reduce the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation[1]. These key events include:

- Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and consequently inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a crucial step for the cycling of actin-myosin cross-bridges and muscle contraction[1][4].

- Reduced Intracellular Calcium ([Ca2+]i): PKA promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and enhances the extrusion of Ca2+ from the cell, thereby lowering the concentration of free cytosolic calcium available to initiate contraction[1][2].

- Activation of Potassium (K+) Channels: PKA activation leads to the opening of potassium channels, particularly large-conductance Ca2+-activated K+ (KCa) channels. The subsequent efflux of K+ ions causes hyperpolarization of the cell membrane, which in turn leads to the closure of voltage-gated L-type calcium channels, further reducing Ca2+ influx and promoting relaxation[1].

- Modulation of Myosin Light Chain Phosphatase (MLCP): While the direct activation of MLCP by PKA is a subject of ongoing research, the cAMP/PKA pathway is known to counteract the pathways that inhibit MLCP. For instance, RhoA/Rho-kinase signaling, which inhibits MLCP to induce calcium sensitization, can be antagonized by the PKA pathway. By opposing these inhibitory signals, the PKA pathway can indirectly lead to increased MLCP activity, promoting the dephosphorylation of the myosin light chain and contributing to relaxation.

Data Presentation

The following tables summarize quantitative data from in-vitro studies investigating the effects of this compound on smooth muscle and its receptors.

Table 1: this compound (PGE1) Receptor Binding Affinities

| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Type/Tissue | Reference |

| EP1 | This compound | Ki | 36 | Chinese Hamster Ovary (CHO) cells | [5][6] |

| EP2 | This compound | Ki | 10 | Chinese Hamster Ovary (CHO) cells | [5][6] |

| EP3 | This compound | Ki | 1.1 | Chinese Hamster Ovary (CHO) cells | [5][6] |

| EP4 | This compound | Ki | 2.1 | Chinese Hamster Ovary (CHO) cells | [5][6] |

| IP | This compound | Ki | 33 | Chinese Hamster Ovary (CHO) cells | [5] |

Table 2: Functional Potency of Prostanoids in Human Penile Smooth Muscle

| Agonist | Tissue | Parameter | Value (nM) | Reference |

| This compound (PGE1) | Human Corpus Cavernosum Strips (HCCS) | EC50 | 93.8 ± 31.5 | [7] |

| Prostaglandin E2 | Human Corpus Cavernosum Strips (HCCS) | EC50 | 16.3 ± 3.8 | [7] |

| Butaprost (EP2 agonist) | Human Corpus Cavernosum Strips (HCCS) | EC50 | 1820 ± 1284 | [7] |

| This compound (PGE1) | Human Penile Resistance Arteries (HPRA) | EC50 | 109.0 ± 30.9 | [7] |

| Prostacyclin (PGI2) | Human Penile Resistance Arteries (HPRA) | EC50 | 60.1 ± 18.4 | [7] |

| Cicaprost (IP agonist) | Human Penile Resistance Arteries (HPRA) | EC50 | 25.2 ± 15.2 | [7] |

| Butaprost (EP2 agonist) | Human Penile Resistance Arteries (HPRA) | EC50 | 7050 ± 6020 | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

3.1. Organ Bath Assay for Smooth Muscle Relaxation

This protocol is used to quantify the contractile and relaxant properties of intact smooth muscle tissues in response to pharmacological agents.

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., a strip of corpus cavernosum or a vascular ring) is carefully dissected in a cold physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution.

-

Mounting: The tissue is suspended between two hooks or wires within an organ bath chamber. One hook is fixed, and the other is connected to a force transducer to measure isometric tension. The chamber is filled with PSS, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate for a period of 60-90 minutes under a determined optimal resting tension. During this time, the PSS is changed periodically.

-

Pre-contraction: To study relaxation, the muscle is first pre-contracted with an agonist such as phenylephrine (B352888) to induce a stable tonic contraction.

-

Data Acquisition: this compound is added to the bath in a cumulative concentration-response fashion. The resulting relaxation is recorded as a decrease in isometric force.

-

Data Analysis: The relaxation is typically expressed as a percentage of the pre-contracted tension. A dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

3.2. FRET (Förster Resonance Energy Transfer)-Based cAMP Biosensor Assay

This method allows for the real-time measurement of cAMP dynamics in living smooth muscle cells.

-

Cell Culture and Transfection: Primary smooth muscle cells are cultured on glass coverslips. The cells are then transfected with a plasmid encoding a FRET-based cAMP biosensor (e.g., a sensor based on Exchange Protein directly Activated by cAMP - EPAC). These sensors typically consist of a cAMP-binding domain flanked by a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP).

-

Imaging Setup: The coverslip with the transfected cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for FRET imaging.

-

Data Acquisition: Cells are stimulated with this compound. Images of both donor and acceptor fluorescence are captured over time. In the absence of cAMP, the fluorophores are in close proximity, allowing for FRET. Upon cAMP binding, a conformational change in the sensor separates the fluorophores, leading to a decrease in FRET.

-

Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates an increase in intracellular cAMP concentration. This provides a real-time readout of cAMP dynamics in response to this compound.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound signaling pathway in smooth muscle relaxation.

Experimental Workflow Diagram: Organ Bath Assay

Caption: Workflow for organ bath analysis of smooth muscle relaxation.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Regulation of human penile smooth muscle tone byprostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prostaglandin E1 (PGE1) Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, is a lipid autacoid of the prostanoid family, synthesized from the metabolism of arachidonic acid. It plays a crucial role in a myriad of physiological and pathological processes, including vasodilation, inflammation, pain perception, and immune responses.[1][2][3][4][5] The diverse and sometimes opposing biological activities of PGE1 are mediated through its interaction with a family of four distinct G-protein coupled receptors (GPCRs), designated as EP1, EP2, EP3, and EP4.[2][3][4][6]

These receptors, while all binding PGE1, are coupled to different intracellular G-proteins, leading to the activation of distinct downstream signaling cascades. Understanding the nuances of these pathways is paramount for the targeted development of therapeutic agents that can selectively modulate the effects of PGE1. This guide provides a detailed overview of the core signaling pathways activated by PGE1, presents quantitative data on receptor engagement, outlines key experimental protocols for their study, and offers visualizations of these complex cellular mechanisms.

Core Signaling Pathways of PGE1 Receptors

The binding of PGE1 to its cognate EP receptors initiates a conformational change that triggers the activation of specific heterotrimeric G-proteins, leading to divergent downstream signaling events.

EP1 Receptor: The Gq/PLC/Ca2+ Pathway

The EP1 receptor is primarily coupled to the Gq family of G-proteins.[2][7][8] Its activation by PGE1 initiates a signaling cascade that results in an increase in intracellular calcium concentration.

-

Gq Activation: Upon PGE1 binding, the EP1 receptor activates the Gαq subunit, causing it to exchange GDP for GTP.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[7][8]

-

Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8]

-

PKC Activation: The increased cytosolic Ca2+ and DAG synergistically activate isoforms of Protein Kinase C (PKC), which then phosphorylate a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction and modulation of neuronal activity.[7][9][10]

PGE1-EP1 Receptor Signaling via the Gq-PLC-Ca²⁺ Pathway.

EP2 & EP4 Receptors: The Gs/AC/cAMP Pathway

Both EP2 and EP4 receptors are coupled to the stimulatory G-protein, Gs, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[1][2][11][12][13]

-

Gs Activation: PGE1 binding to EP2 or EP4 receptors activates the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase (AC).[2]

-

cAMP Production: AC catalyzes the conversion of ATP to cAMP.[14]

-

Downstream Effector Activation: cAMP acts as a second messenger, activating two primary downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits. PKA then phosphorylates various cellular proteins, including the transcription factor CREB (cAMP response element-binding protein), regulating processes like inflammation and vasodilation.[14][15][16]

-

Exchange Protein Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac pathway is involved in processes like cell adhesion and inflammation.[11][12][15]

-

While both EP2 and EP4 utilize the Gs/cAMP pathway, the EP4 receptor exhibits more complex signaling, with evidence suggesting it can also couple to Gi proteins and activate the Phosphoinositide 3-kinase (PI3K) pathway.[17][18][19]

PGE1-EP2/EP4 Signaling via the Gs-AC-cAMP Pathway.

EP3 Receptor: Diverse and Inhibitory Signaling

The EP3 receptor is unique due to its ability to couple to multiple G-proteins, leading to a variety of cellular outcomes. Its primary and most characterized pathway is inhibitory.[20][21]

-

Gi-Coupled Pathway (Inhibitory): The most common signaling route for EP3 involves coupling to the inhibitory G-protein, Gi.[22][23]

-

Other G-Protein Coupling: The EP3 receptor can also couple to other G-proteins, expanding its signaling repertoire:

-

G12/13: This coupling leads to the activation of the small GTPase Rho, which is a key regulator of the actin cytoskeleton and is involved in processes like cell morphology changes.[20]

-

Gs: Some evidence suggests that certain EP3 splice variants can couple to Gs, leading to cAMP production.[20][21]

-

Gq: The Gβγ subunits dissociated from Gi can activate PLC, leading to an increase in intracellular calcium, similar to the EP1 pathway.[20][21]

-

Primary Signaling Pathways of the PGE1-EP3 Receptor.

Quantitative Data on Receptor Interactions

The differential effects of PGE1 are partly explained by its varying binding affinities for the EP receptor subtypes. While extensive quantitative data for PGE1 binding across all human receptor subtypes is not always consolidated, comparative studies with the closely related PGE2 provide significant insights.

| Receptor Subtype | Primary G-Protein | Second Messenger | Reported PGE1 Activity/Affinity |

| EP1 | Gq | ↑ IP3, ↑ DAG, ↑ Ca²⁺ | Shows higher Ca²⁺ signaling response compared to PGE2.[24] |

| EP2 | Gs | ↑ cAMP | Potent activator; stimulates cAMP production effectively.[3][4] |

| EP3 | Gi | ↓ cAMP | Couples to multiple G-proteins; primarily inhibitory.[20][21] |

| EP4 | Gs (also Gi) | ↑ cAMP | Potent activator; stimulates cAMP production.[3][4] |

Note: Binding affinity (Kd or Ki) values can vary significantly between studies depending on the cell type, assay conditions, and whether human or animal receptors are used. The data presented here reflects the general activity profile.

Experimental Protocols

Investigating PGE1 signaling pathways requires specific assays to quantify the key second messengers.

General Experimental Workflow

A typical workflow for characterizing the signaling pathway of a specific EP receptor in response to PGE1 involves several key stages, from cell culture to data analysis.

General Workflow for GPCR Signaling Assays.

Protocol 1: cAMP Accumulation Assay (for EP2, EP4, EP3)

This assay measures changes in intracellular cAMP levels, making it suitable for studying Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors. For Gi-coupled receptors, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibition of cAMP production.[25]

Principle: Competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescent reporter assays (e.g., GloSensor) are commonly used. In a competitive immunoassay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[25][26][27]

Methodology (Example using a Lysis-Based Immunoassay):

-

Cell Preparation:

-

Culture cells expressing the EP receptor of interest to 80-90% confluency.

-

Harvest and seed cells into a 384-well plate and incubate overnight.[26]

-

-

Assay Procedure:

-

Remove culture medium and add stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add PGE1 at various concentrations (and forskolin for Gi-coupled assays).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).[27]

-

Lyse the cells by adding a lysis buffer provided with the assay kit.[27]

-

-

Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.[26]

-

Interpolate cAMP concentrations in the samples from the standard curve and plot against PGE1 concentration to determine EC50 (for agonists) or IC50 (for antagonists/inhibitory pathways).

-

Protocol 2: Intracellular Calcium (Ca²⁺) Mobilization Assay (for EP1)

This assay is used to detect the activation of Gq-coupled receptors by measuring the transient increase in cytosolic calcium concentration.[28][29][30]

Principle: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2). When intracellular Ca²⁺ levels rise upon receptor activation, the dye binds to Ca²⁺, resulting in a significant increase in its fluorescence intensity.[2][31] This change is monitored in real-time using a kinetic plate reader like a FLIPR (Fluorescent Imaging Plate Reader).[31]

Methodology:

-

Cell Preparation:

-

Seed cells expressing the EP1 receptor into a clear-bottom, black-walled 96- or 384-well plate and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) and often probenecid, which prevents the dye from being extruded from the cell.[31]

-

Remove culture medium from the cells and add the dye loading buffer.

-

Incubate at 37°C for approximately 1 hour, followed by incubation at room temperature, to allow for de-esterification of the dye.[31]

-

-

Signal Detection:

-

Place the assay plate into a kinetic fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.[2]

-

Use the instrument's integrated liquid handling to add PGE1 to the wells while simultaneously recording fluorescence.

-

Continue recording for 2-3 minutes to capture the transient Ca²⁺ peak and subsequent decay.[31]

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the concentration of PGE1 to generate a dose-response curve and calculate the EC50.

-

Protocol 3: RhoA Activation Assay (for EP3)

This assay specifically measures the activation of RhoA, which is downstream of G12/13-coupled receptors.

Principle: This is a pull-down assay that utilizes the fact that active, GTP-bound RhoA specifically binds to the Rho-binding domain (RBD) of an effector protein, such as Rhotekin.[32] The Rhotekin-RBD is immobilized on agarose (B213101) beads to "pull down" active RhoA from a cell lysate. The amount of pulled-down RhoA is then quantified by Western blotting.[33][34]

Methodology:

-

Cell Lysis:

-

Pull-Down of Active RhoA:

-

Normalize the protein concentration of the lysates.

-

Add Rhotekin-RBD agarose beads to each lysate sample.[33]

-

Incubate at 4°C for 1 hour with gentle agitation to allow the beads to bind GTP-RhoA.[33]

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.[33]

-

-

Detection by Western Blot:

-

Resuspend the final bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[33][35]

-

Probe the membrane with a primary antibody specific for RhoA.

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensity using densitometry. An increase in the signal in PGE1-treated samples compared to controls indicates RhoA activation. It is crucial to also run a Western blot on the input lysates to confirm that the total amount of RhoA is equal across all samples.[32]

-

References

- 1. What are EP4 agonists and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E Receptors* | Semantic Scholar [semanticscholar.org]

- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 10. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are EP4 modulators and how do they work? [synapse.patsnap.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 17. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 20. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 24. uh-ir.tdl.org [uh-ir.tdl.org]

- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. en.bio-protocol.org [en.bio-protocol.org]

- 27. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 28. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

- 30. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 32. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 33. cellbiolabs.com [cellbiolabs.com]

- 34. cellbiolabs.com [cellbiolabs.com]

- 35. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]

A Technical Guide to the Chemical Synthesis and Purification of Alprostadil for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprostadil, a synthetic form of Prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator with significant therapeutic applications and is a critical tool in various research fields.[1] Its biological activity, primarily mediated through prostanoid EP receptors, involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling cascade leads to the relaxation of smooth muscle tissue and vasodilation.[2][3] For research purposes, the availability of high-purity this compound is paramount to ensure the validity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, focusing on established methodologies and providing detailed experimental protocols for laboratory-scale preparation.

Chemical Synthesis of this compound

The total synthesis of prostaglandins (B1171923), including this compound, is a complex undertaking due to the presence of multiple stereocenters. Several synthetic strategies have been developed, with the Corey synthesis being a landmark approach.[4][5] Other notable methods include asymmetric synthesis involving Michael additions and three-component coupling reactions.[6][7][8]

Key Synthetic Approaches

-

The Corey Synthesis: This classic and versatile approach utilizes a bicycloheptane (B81988) precursor to establish the correct stereochemistry of the cyclopentane (B165970) ring.[4][5] The synthesis involves a series of well-defined steps, including a Diels-Alder reaction, Baeyer-Villiger oxidation, and subsequent elaboration of the two side chains.[9]

-

Asymmetric Michael Addition: This method establishes the desired (R)-configurations at key carbon atoms (C8 and C12) of the prostaglandin core.[6] This approach offers a high degree of stereocontrol, which is crucial for the biological activity of this compound.

-

Three-Component Coupling Reaction: This convergent strategy allows for the efficient assembly of the this compound molecule from three key building blocks.[7][8] This method can be advantageous in terms of overall yield and step economy.

Experimental Protocol: A Representative Asymmetric Synthesis Approach

This protocol is a composite of methodologies described in the literature and is intended for research purposes.[6][10]

Synthesis of the ω-Side Chain (Vinylstannane Fragment):

-

Protection of (S)-(-)-1-octyn-3-ol: To a solution of (S)-(-)-1-octyn-3-ol in an anhydrous solvent such as dichloromethane, add a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBSCl) or 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), in the presence of a base like imidazole (B134444) or diisopropylethylamine.[6] Stir the reaction at room temperature until completion (monitored by TLC). Purify the product by flash column chromatography.

-

Hydrostannation: The protected octynol is then subjected to hydrostannation. For instance, treatment with tributyltin hydride (Bu3SnH) in the presence of a radical initiator like 2,2'-azo-bis-isobutyronitrile (AIBN) yields the corresponding E-vinylstannane.[10] The reaction is typically carried out in a non-polar solvent like benzene (B151609) or toluene (B28343) at elevated temperatures. The product is purified by column chromatography. A reported yield for this step is around 70%.[10]

Synthesis of the Cyclopentenone Core:

-

Preparation of a Chiral Cyclopentenone Precursor: A suitable chiral cyclopentenone derivative is required. This can be synthesized from commercially available starting materials, often involving enzymatic resolution or asymmetric synthesis to introduce the desired chirality.[6]

Asymmetric Michael Addition and Completion of the Synthesis:

-

Conjugate Addition: The key step involves the conjugate addition of the ω-side chain (as a cuprate (B13416276) or other organometallic reagent) to the chiral cyclopentenone core. This reaction is performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.[6]

-

Trapping of the Enolate: The resulting enolate is then trapped with an electrophile that will form the α-side chain.

-

Functional Group Manipulations: Subsequent steps involve the reduction of a ketone, protection and deprotection of hydroxyl groups, and saponification of an ester to yield this compound.

-

Deprotection: The final step is the removal of all protecting groups under mild conditions to avoid degradation of the sensitive prostaglandin structure. For example, SEM groups can be removed using magnesium bromide.[6]

Purification of this compound

The purification of this compound from the crude reaction mixture is critical to remove isomers, byproducts, and unreacted starting materials. Chromatographic techniques are the methods of choice for achieving high purity.

Purification Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for the purification of prostaglandins.[7][9] Due to the low UV absorbance of this compound, derivatization or specialized detectors may be necessary for analytical quantification, but for preparative purification, fraction collection is based on the elution profile.[11][12]

-

Supercritical Fluid Chromatography (SFC): SFC is an environmentally friendly and efficient alternative to HPLC for the purification of prostaglandins.[13][14] It utilizes supercritical CO2 as the primary mobile phase, often with a co-solvent. SFC can offer high resolution and rapid separations.

Experimental Protocol: Preparative HPLC Purification

This protocol provides a general guideline for the purification of this compound using preparative reversed-phase HPLC.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as ethanol (B145695) or a mixture of the mobile phase components. Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: A preparative C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid like acetic acid (e.g., 0.1%) to improve peak shape.[7] A typical gradient might start from a lower concentration of acetonitrile and gradually increase.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at a low wavelength (around 200-210 nm) can be used to monitor the elution of the compounds.

-

-

Fraction Collection: Collect fractions as the main peak corresponding to this compound elutes from the column.

-

Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity specifications.

-

Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure, taking care to avoid excessive heat, as prostaglandins can be temperature-sensitive.

-

Final Product: The resulting purified this compound should be stored under appropriate conditions (e.g., at low temperatures and under an inert atmosphere) to prevent degradation.[13]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

| Synthesis Step | Reaction Type | Reported Yield | Reference |

| Hydrostannation of protected octynol | Radical addition | ~70% | [10] |

| Hydroboration of TBS-ether | Hydroboration | ~80% | [10] |

| Asymmetric Michael Addition | Conjugate addition | - | [6] |

| Final Deprotection | Cleavage of protecting groups | High Yield | [6] |

Table 1: Representative Yields in this compound Synthesis.

| Purification Method | Purity Achieved | Recovery | Reference |

| HPLC | >99% | Good | [7][9] |

| Supercritical Fluid Chromatography | High Purity | - | [13] |

| Recrystallization | >99.5% | - | [15] |

Table 2: Purity and Recovery Data for this compound Purification.

| Analytical Method | Lower Limit of Quantification (LLOQ) | Matrix | Reference |

| UPLC-ESI-MS/MS | 0.4 ng/mL | Rat Plasma | [16] |

| LC-MS/MS | 10 pg/mL | Dog Plasma | [11] |

Table 3: Analytical Sensitivity for this compound Quantification.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. znaturforsch.com [znaturforsch.com]

- 3. This compound Alfadex [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. This compound | 745-65-3 | FA31828 | Biosynth [biosynth.com]

- 14. scispace.com [scispace.com]

- 15. EP0874816B1 - Process for the preparation of prostaglandin e1 - Google Patents [patents.google.com]

- 16. Determination of this compound in rat plasma by ultra performance liquid chromatography-electrospray ionization-tandem mass spectrometry after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Alprostadil: An In-Depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Alprostadil (Prostaglandin E1) in key animal models used in preclinical research. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for the design and interpretation of toxicological and pharmacological studies, and for the successful development of novel drug delivery systems.

Introduction

This compound, a synthetic form of the naturally occurring prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator with established therapeutic applications in erectile dysfunction and for maintaining the patency of the ductus arteriosus in neonates.[1][2] Its pharmacological effects are mediated through binding to prostaglandin E (EP) receptors, initiating a signaling cascade that leads to smooth muscle relaxation and vasodilation.[3] A defining characteristic of this compound is its rapid and extensive metabolism, resulting in a very short biological half-life, which profoundly influences its route of administration and therapeutic use.[3]

Pharmacokinetic Profile in Animal Models

Systemically administered this compound is rapidly cleared from circulation in most species, primarily through extensive first-pass metabolism in the lungs. This rapid clearance necessitates localized or continuous administration for therapeutic efficacy. The following table summarizes the available quantitative pharmacokinetic data for this compound in various animal models.

Table 1: Quantitative Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat (Wistar) | Dog (Beagle) | Monkey (Cynomolgus/Pigtail) |

| Dose | 50 µg/kg | 3.2 µg/kg | 1.25, 2.5, 5 µg (intracavernosal) |

| Route of Administration | Intravenous (IV) Bolus | Intravenous (IV) Infusion | Intracavernosal |

| Half-life (t½) | Very short (not explicitly quantified in cited preclinical studies, but implied to be minutes) | ~7 minutes | Very short (rapidly cleared from systemic circulation)[1] |

| Cmax | Data not available | Data not available | Not applicable for this route |

| Tmax | Data not available | Not applicable for this route | Not applicable for this route |

| AUC | Data not available | Data not available | Not applicable for this route |

| Clearance (CL) | High (implied by rapid metabolism) | High (implied by short half-life) | High (implied by rapid metabolism) |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |

| Primary Metabolite | 13,14-dihydro-15-keto-PGE1 | Data not available | Data not available |

Note: Quantitative pharmacokinetic data for this compound in animal models is limited in the public domain due to its rapid metabolism and the technical challenges associated with its measurement at low endogenous and therapeutic concentrations. The information presented is compiled from available preclinical and regulatory documents.

Metabolism of this compound

This compound undergoes rapid and extensive metabolism, primarily in the lungs, where 60-90% of the drug can be metabolized in a single pass.[3] The primary metabolic pathways are beta- and omega-oxidation.[3]

The initial and principal metabolic step is the oxidation of the C15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase to form the less active metabolite, 15-keto-PGE1.[3] This is followed by the reduction of the C13,14-double bond to yield 13,14-dihydro-15-keto-PGE1, a major circulating and largely inactive metabolite.[3] Another key metabolite, 13,14-dihydro-PGE1, retains some biological activity.[3] The metabolites of this compound are primarily excreted via the kidneys, with almost all metabolites cleared within 24 hours of administration.[3] Unchanged this compound is not detected in the urine.[3]

Signaling Pathway of this compound

This compound exerts its pharmacological effects by binding to and activating prostaglandin E (EP) receptors, which are G-protein coupled receptors.[3] This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle and vasodilation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical studies. The following are representative protocols for conducting pharmacokinetic studies of this compound in various animal models.

Pharmacokinetic Study in Rats

This protocol outlines a typical approach for evaluating the pharmacokinetics of this compound in a rat model following intravenous administration.

-

Animal Model: Male Wistar rats (250-300g).

-

Housing: Animals are housed in a controlled environment and fasted overnight before dosing.

-

Dosing: this compound is administered as an intravenous (IV) bolus injection into the tail vein. A typical dose is 50 µg/kg.

-

Sample Collection: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard.

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Analytical Method (LC-MS/MS):

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Monitor the parent and product ions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using appropriate software.

Pharmacokinetic Study in Dogs

This protocol is based on a study investigating the pharmacokinetics of this compound in Beagle dogs following intravenous infusion.

-

Animal Model: Beagle dogs.

-

Dosing: this compound is administered via intravenous (IV) infusion at a dose of 3.2 µg/kg.

-

Sample Collection: Plasma samples are collected at various time points during and after the infusion. To inhibit post-sampling synthesis of prostaglandins, blood should be collected at 4°C and treated with indomethacin.

-

Sample Preparation: A one-step extraction method is utilized for sample cleanup.

-

Analytical Method (LC-MS/MS): A validated LC-MS/MS method is used for the determination of this compound in plasma, with a lower limit of quantification of 10 pg/mL using a 500 µL plasma sample.

-

Data Analysis: Pharmacokinetic parameters, including half-life, are determined from the plasma concentration-time data.

Pharmacodynamic and Toxicological Studies in Monkeys

-

Animal Model: Cynomolgus or Pigtail monkeys.

-

Dosing (Intracavernosal for Erectile Dysfunction Models):

-

Single doses of 1.25, 2.5, and 5 µg have been administered to Cynomolgus monkeys twice a week for 6 months to assess penile elongation and tumescence.

-

In Pigtail monkeys, intracavernosal injections of this compound have been used to study the dose-dependent increase in cavernous arterial blood flow.

-

-

Observations: Pharmacodynamic endpoints such as the onset, degree, and duration of erection are monitored. For toxicology studies, local and systemic effects are evaluated.

References

An In-depth Technical Guide to the Role of Alprostadil in Vasodilation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprostadil, a synthetic form of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator with significant therapeutic applications in conditions such as erectile dysfunction and maintaining the patency of the ductus arteriosus in neonates.[1][2] Its mechanism of action is primarily centered on the relaxation of vascular smooth muscle, a process initiated by its interaction with specific E-type prostanoid (EP) receptors. This technical guide provides a comprehensive overview of the molecular signaling pathways activated by this compound, presents quantitative data on its receptor binding and physiological effects, details key experimental protocols for its study, and visualizes the core mechanisms through signaling and workflow diagrams.

Core Mechanism of Action: The cAMP-Dependent Vasodilation Pathway

This compound's primary vasodilatory effect is mediated through its binding to EP2 and EP4 receptor subtypes, which are Gs-protein coupled receptors.[3] This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle cells.

The binding of this compound to EP2 and EP4 receptors triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). As MLCK is crucial for the phosphorylation of myosin light chains, a prerequisite for muscle contraction, its inhibition leads to smooth muscle relaxation and subsequent vasodilation.[3]

Alternative Signaling Pathways

While the cAMP-dependent pathway is predominant, this compound can also interact with other EP receptor subtypes, leading to different cellular responses.

-

EP1 Receptor Pathway: The EP1 receptor is coupled to Gq proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), which can lead to vasoconstriction.

-

EP3 Receptor Pathway: The EP3 receptor is primarily coupled to Gi proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, which can counteract the vasodilatory effects of the Gs-coupled pathways.

Quantitative Data

Receptor Binding Affinity

The binding affinity of this compound (PGE1) to various EP receptor subtypes is a key determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Species | Ki (nM) |

| EP1 | Mouse | 36[4] |

| EP2 | Mouse | 10[4] |

| EP3 | Mouse | 1.1[4] |

| EP4 | Mouse | 2.1[4] |

| EP4 | Human | 1.45[5] |

Note: Data for human EP1, EP2, and EP3 receptors are not as readily available in a directly comparable format. The available data suggests that this compound generally exhibits high affinity for EP receptors.[6]

Effects on Blood Flow

Intracavernous or transurethral administration of this compound leads to significant increases in penile blood flow, a key factor in its efficacy for erectile dysfunction.

| Parameter | Baseline (Mean ± SE) | Post-Alprostadil (Mean ± SE) | Percent Increase |

| Deep Cavernous Artery Diameter | - | - | ~70% |

| Superficial Penile Artery Blood Flow Volume (cc/min) | 7.3 ± 1.4 | 20 ± 3.5 | ~174% |

| Deep Cavernous Artery Blood Flow Volume (cc/min) | 3.8 ± 1 | 12.5 ± 1.8 | ~229% |

| Superficial Penile Artery Peak Systolic Velocity (cm/s) | 22 ± 3 | 46 ± 7 | ~109% |

| Deep Cavernous Artery Peak Systolic Velocity (cm/s) | 12.5 ± 2 | 37 ± 5 | ~196% |

Note: Data is derived from a study on healthy middle-aged men receiving a 10 microgram intracavernous injection of prostaglandin E1.[7] Long-term treatment with intracavernosal this compound has been shown to significantly increase post-injection peak systolic velocity in cavernosal arteries.[8]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for EP receptors.

Objective: To measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to a specific EP receptor subtype.

Materials:

-

Cell membranes from cells stably expressing a human EP receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]-PGE2).

-

Unlabeled this compound.

-

Assay buffer.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular cAMP Accumulation Assay

This assay measures the functional response to this compound by quantifying the increase in intracellular cAMP.

Objective: To determine the EC50 value of this compound for cAMP production in cells expressing EP2 or EP4 receptors.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells) expressing the target EP receptor.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or FRET-based).

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor.

-

Stimulation: Stimulate the cells with varying concentrations of this compound for a defined period.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Plot the measured cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

Isometric Tension Measurement in Isolated Arteries

This ex vivo assay directly measures the vasodilatory effect of this compound on blood vessels.

Objective: To quantify the relaxation of pre-contracted arterial rings in response to this compound.

Materials:

-

Isolated arterial rings (e.g., from coronary or penile arteries).

-

Organ bath system with isometric force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine).

-

This compound.

Procedure:

-

Tissue Preparation: Dissect and mount arterial rings in the organ bath chambers filled with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor agent.

-

Cumulative Concentration-Response Curve: Add this compound to the bath in a cumulative manner, allowing the relaxation response to stabilize at each concentration.

-

Data Recording: Continuously record the isometric tension.

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the pre-contraction tension.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration.

-

Determine the EC50 value for vasodilation.

-

Conclusion

This compound is a potent vasodilator that exerts its primary effects through the activation of EP2 and EP4 receptors, leading to a cAMP-mediated relaxation of vascular smooth muscle. Its high affinity for these receptors and its significant impact on blood flow underscore its therapeutic utility. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other vasoactive compounds, facilitating further advancements in drug development and our understanding of vascular physiology.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. International Union of Basic and Clinical Pharmacology. CIX. Differences and Similarities between Human and Rodent Prostaglandin E2 Receptors (EP1–4) and Prostacyclin Receptor (IP): Specific Roles in Pathophysiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardization of penile blood flow parameters in normal men using intracavernous prostaglandin E1 and visual sexual stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Return of spontaneous erection during long-term intracavernosal this compound (Caverject) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Alprostadil's Effect on Cyclic AMP (cAMP) Production in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprostadil, a synthetic form of Prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator and smooth muscle relaxant with significant therapeutic applications, notably in the treatment of erectile dysfunction and maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[1][2][3] Its pharmacological effects are primarily mediated through the modulation of intracellular second messenger signaling pathways, with the production of cyclic adenosine (B11128) monophosphate (cAMP) being a central mechanism. This technical guide provides an in-depth analysis of this compound's effect on cAMP production in various cell types, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Core Mechanism of Action: this compound and cAMP Synthesis

This compound exerts its physiological effects by binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs).[4][5] Of the four EP receptor subtypes (EP1, EP2, EP3, and EP4), this compound's primary mechanism for inducing smooth muscle relaxation involves the activation of EP2 and EP4 receptors.[6] These receptors are coupled to the stimulatory G-protein (Gs).

Upon this compound binding, the Gs protein is activated, leading to the dissociation of its alpha subunit (Gαs). The activated Gαs subunit then binds to and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and vasodilation.[4]

Quantitative Data: this compound's Impact on cAMP Production

The following tables summarize the quantitative effects of this compound (PGE1) on cAMP levels in different cell types as reported in the scientific literature.

Table 1: this compound (PGE1) Effect on cAMP Production in Human Corpus Cavernosum Smooth Muscle Cells

| This compound (PGE1) Concentration | Observed Effect on cAMP Levels | Reference |

| Concentration-dependent | Produced concentration-dependent increases in cAMP. | [7] |

| 3 µM | Produced significant increases in the accumulation of intracellular cAMP levels above baseline. | [8] |

Table 2: this compound (PGE1) Effect on cAMP Production in Platelets

| Cell Type | This compound (PGE1) Concentration | Basal cAMP (nM/well) | PGE1-Stimulated cAMP (nM/well) | Reference |

| Human Platelets (Healthy Controls) | Not specified | 27.1 ± 14.1 | 67.2 ± 35.7 | [9] |

| Human Platelets (MDD Subjects) | Not specified | 24.3 ± 13.6 | 53.4 ± 16.5 | [9] |

| Neonatal Platelets | 0-1 µM | Higher basal and PGE1-induced cAMP levels compared to adult platelets. | Increased cAMP levels observed. | [10] |

| Adult Platelets | 0-1 µM | Lower basal and PGE1-induced cAMP levels compared to neonatal platelets. | Increased cAMP levels observed. | [10] |

Table 3: this compound (PGE1) Effect on cAMP Production in Vascular Smooth Muscle Cells

| Cell Type | This compound (PGE1) Concentration | Observed Effect on cAMP Levels | Reference |

| Rat Vascular Smooth Muscle Cells | 10 µM | Associated with increased intracellular cAMP levels at 16 and 24 hours. | [11] |

| Rat Vascular Smooth Muscle Cells | Not specified | Shown to cause an elevation in cellular cAMP levels. | [12] |

| Rat Renal Artery Vascular Smooth Muscle Cells | 10⁻¹⁰ to 10⁻⁸ mol/l | Dose-dependently potentiates PGE1-mediated cAMP formation. | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound-induced cAMP production and a typical experimental workflow for its measurement.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Measurement of cAMP Accumulation in Cultured Cells (ELISA-based)

This protocol outlines a common procedure for quantifying intracellular cAMP levels in response to this compound stimulation using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Target cells (e.g., human corpus cavernosum smooth muscle cells, vascular smooth muscle cells)

-

Cell culture medium and supplements

-

Multi-well cell culture plates (24- or 96-well)

-

This compound (PGE1) stock solution

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Cell lysis buffer (as provided in the cAMP ELISA kit)

-

Commercially available cAMP competitive ELISA kit

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Culture and Seeding: Culture the target cells in the appropriate growth medium until they reach the desired confluency. Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment with PDE Inhibitor: To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a PDE inhibitor. For example, add IBMX to the culture medium at a final concentration of 1 mM and incubate for 10-30 minutes at 37°C.[14]

-

This compound Stimulation: Prepare serial dilutions of this compound in the cell culture medium. Remove the medium containing the PDE inhibitor and add the this compound solutions at various concentrations to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for a defined period (e.g., 15-30 minutes) at 37°C. The optimal stimulation time should be determined empirically for each cell type.[15]

-

Cell Lysis: Terminate the stimulation by aspirating the medium. Add the cell lysis buffer provided in the cAMP ELISA kit to each well to release the intracellular cAMP.

-

cAMP Quantification (ELISA): Follow the manufacturer's instructions for the competitive cAMP ELISA kit. This typically involves:

-

Adding the cell lysates and cAMP standards to the antibody-coated microplate.

-

Adding a fixed amount of enzyme-labeled cAMP (tracer). The unlabeled cAMP from the samples and standards will compete with the tracer for binding to the primary antibody.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by the enzyme on the tracer to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the known cAMP standards against their concentrations. Use the standard curve to determine the cAMP concentration in the experimental samples. Normalize the cAMP concentration to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

Protocol 2: Radioligand Binding Assay for EP Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for specific EP receptor subtypes.

Materials:

-

Cell membranes prepared from cells expressing the target EP receptor subtype

-

Radiolabeled ligand (e.g., [³H] PGE2)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail and scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the EP receptors and isolate the membrane fraction through differential centrifugation.[5]

-

Competitive Binding Assay:

-

In a reaction tube, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H] PGE2), and varying concentrations of unlabeled this compound.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

Incubate the reaction mixtures to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

Conclusion

This compound's ability to stimulate cAMP production is a cornerstone of its therapeutic efficacy, particularly in conditions requiring vasodilation and smooth muscle relaxation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the molecular pharmacology of this compound and its downstream signaling pathways. Understanding the quantitative relationship between this compound concentration and cAMP generation in relevant cell types is crucial for optimizing therapeutic strategies and developing novel drugs targeting the EP receptor-cAMP signaling axis.

References

- 1. This compound | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Intracavernous this compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of cyclic AMP accumulation in cultured human corpus cavernosum smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potentiation of erectile response and cAMP accumulation by combination of prostaglandin E1 and rolipram, a selective inhibitor of the type 4 phosphodiesterase (PDE 4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Developmental Differences in Platelet Inhibition Response to Prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell cycle related inhibition of mouse vascular smooth muscle cell proliferation by prostaglandin E1: relationship between prostaglandin E1 and intracellular cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of prostaglandin E1 on DNA synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of glucocorticoid on prostaglandin E1 mediated cyclic AMP formation by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Alprostadil's Dichotomous Role in Angiogenesis and Neovascularization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alprostadil, a synthetic form of prostaglandin (B15479496) E1 (PGE1), is a well-established vasodilator used in the treatment of peripheral vascular diseases.[1][2] Beyond its vasodilatory properties, a growing body of research has investigated its role in angiogenesis and neovascularization, revealing a complex and sometimes contradictory profile. This technical guide provides an in-depth analysis of this compound's mechanisms of action, summarizes key quantitative data from pivotal studies, and offers detailed experimental protocols for researchers in the field.

The Dual Nature of this compound in Angiogenesis: Pro- vs. Anti-Angiogenic Effects

The influence of this compound on the formation of new blood vessels is not straightforward, with studies reporting both stimulatory and inhibitory effects. This duality appears to be dependent on the experimental model, the cellular context, and the specific signaling pathways activated.

Early reports suggested a pro-angiogenic role for PGE1.[1][2] For instance, studies using the rabbit corneal test demonstrated that PGE1 could induce neovascularization.[3] Furthermore, this compound has been shown to increase the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, in ischemic tissues.[4][5] This effect is thought to be beneficial in conditions like critical limb ischemia.[6]